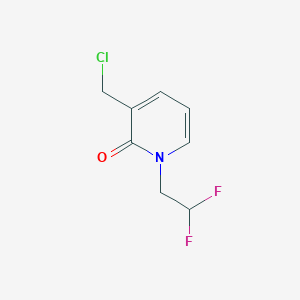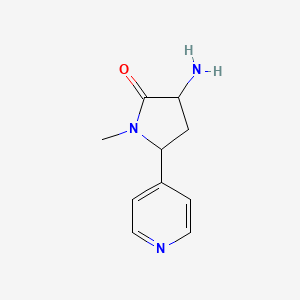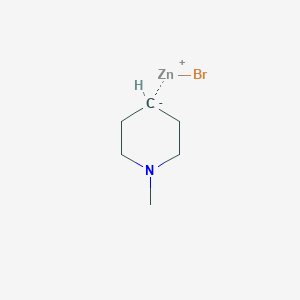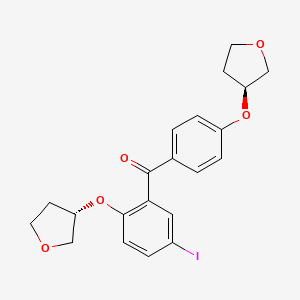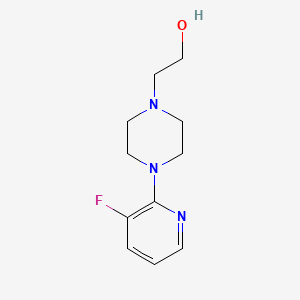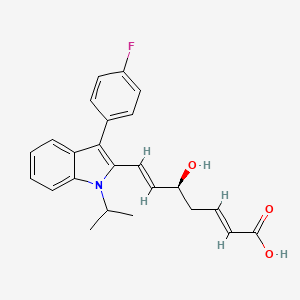
(S,2E,6E)-7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxyhepta-2,6-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,2E,6E)-7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxyhepta-2,6-dienoic acid is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, an indole moiety, and a hepta-2,6-dienoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S,2E,6E)-7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxyhepta-2,6-dienoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Fluorophenyl Group: This step involves the use of a fluorinated benzene derivative, which can be introduced via electrophilic aromatic substitution.
Construction of the Hepta-2,6-dienoic Acid Chain: This can be synthesized through a series of aldol condensations and subsequent dehydration reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(S,2E,6E)-7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxyhepta-2,6-dienoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using reagents like potassium permanganate or chromium trioxide.
Reduction: The double bonds in the hepta-2,6-dienoic acid chain can be reduced to single bonds using hydrogenation catalysts such as palladium on carbon.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOCH₃), ammonia (NH₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Various substituted aromatic compounds
Applications De Recherche Scientifique
(S,2E,6E)-7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxyhepta-2,6-dienoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S,2E,6E)-7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxyhepta-2,6-dienoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to certain proteins, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity, while the hepta-2,6-dienoic acid chain can interact with hydrophobic regions of the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-7-(3-(4-Chlorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxyhepta-2,6-dienoic acid
- (S)-7-(3-(4-Methylphenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxyhepta-2,6-dienoic acid
- (S)-7-(3-(4-Bromophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxyhepta-2,6-dienoic acid
Uniqueness
The presence of the fluorophenyl group in (S,2E,6E)-7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxyhepta-2,6-dienoic acid distinguishes it from similar compounds. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its stability and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where fluorinated compounds often exhibit improved pharmacokinetic properties.
Propriétés
Formule moléculaire |
C24H24FNO3 |
|---|---|
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
(2E,5S,6E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxyhepta-2,6-dienoic acid |
InChI |
InChI=1S/C24H24FNO3/c1-16(2)26-21-8-4-3-7-20(21)24(17-10-12-18(25)13-11-17)22(26)15-14-19(27)6-5-9-23(28)29/h3-5,7-16,19,27H,6H2,1-2H3,(H,28,29)/b9-5+,15-14+/t19-/m0/s1 |
Clé InChI |
DHESVWOIJIUUPH-SSPNLRIUSA-N |
SMILES isomérique |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C/C=C/C(=O)O)O)C3=CC=C(C=C3)F |
SMILES canonique |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC=CC(=O)O)O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-7-ethylimidazo[1,2-a]pyridine](/img/structure/B14887217.png)
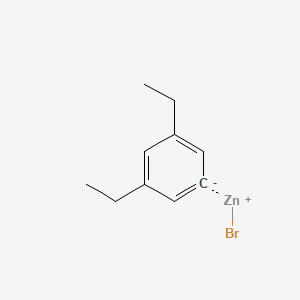
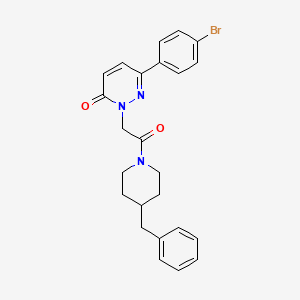
![4H-Benzo[b][1,4]thiazin-3-ol](/img/structure/B14887233.png)
